N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide is a chemical compound with a complex structure that includes an imidazole ring, a carboxamide group, and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide typically involves the reaction of 2,4-dichloroaniline with ethyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,4-dichloroaniline and ethyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal agent due to its imidazole ring, which is known to inhibit fungal cytochrome P450 enzymes.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide involves the inhibition of specific enzymes. The imidazole ring interacts with the heme group of cytochrome P450 enzymes, inhibiting their activity. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to the antifungal effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
Uniqueness
N-(2,4-Dichlorophenyl)-N-ethyl-1H-imidazole-1-carboxamide is unique due to its specific structure, which combines the properties of an imidazole ring and a dichlorophenyl group. This combination enhances its potential as an enzyme inhibitor and broadens its range of applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
55238-47-6 |
---|---|
Molekularformel |
C12H11Cl2N3O |
Molekulargewicht |
284.14 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-N-ethylimidazole-1-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-2-17(12(18)16-6-5-15-8-16)11-4-3-9(13)7-10(11)14/h3-8H,2H2,1H3 |
InChI-Schlüssel |
DIHALPMNSBIAPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C=C(C=C1)Cl)Cl)C(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.